Predicted Lipophilicity (XLogP3) Distinguishes the 5‑Acetamido‑2‑methoxy Regioisomer from the 2‑Acetamido‑5‑methoxy Analog
The target compound exhibits a computed XLogP3 of 1.1, compared with 1.2 for the positional isomer N‑(2‑acetamido‑5‑methoxyphenyl)‑2‑chloroacetamide (CAS 842973‑45‑9) . Although the absolute difference appears modest, a ΔXLogP3 of –0.1 represents a measurable shift in partition coefficient that can affect passive membrane permeability, aqueous solubility, and protein‑binding kinetics in covalent inhibitor programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | N‑(2‑acetamido‑5‑methoxyphenyl)‑2‑chloroacetamide: XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = –0.1 (target is slightly less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
For medicinal chemistry teams optimizing ADME properties, even small lipophilicity differences can influence lead prioritization when selecting a synthetic intermediate.
- [1] PubChem CID 4655518: XLogP3 = 1.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/712287-14-4 (accessed 2026-05-07). View Source
- [2] PubChem CID 1096384: XLogP3 = 1.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/842973-45-9 (accessed 2026-05-07). View Source
